molecular formula C16H20N4O2 B2810620 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one CAS No. 877799-28-5

1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one

Cat. No. B2810620
CAS RN: 877799-28-5
M. Wt: 300.362
InChI Key: VICVGZQSZKBMJK-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one, also known as MPO, is a chemical compound with potential applications in scientific research. MPO is a novel compound that has been synthesized through various methods and has shown promising results in various studies.

Scientific Research Applications

1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has shown potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has been studied for its potential as a tool for studying the role of GABA-A receptors in the brain. In pharmacology, 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has been studied for its potential as a therapeutic agent for various diseases, including anxiety, depression, and epilepsy. In medicinal chemistry, 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has been studied for its potential as a lead compound for the development of new drugs.

Mechanism of Action

1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one acts as a positive allosteric modulator of GABA-A receptors in the brain. GABA-A receptors are responsible for mediating the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one binds to a specific site on the GABA-A receptor, enhancing the binding of GABA to the receptor and increasing the inhibitory effects of GABA in the brain.
Biochemical and Physiological Effects:
1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has been shown to have various biochemical and physiological effects in the brain. In animal studies, 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has been shown to increase the activity of GABA-A receptors and enhance the inhibitory effects of GABA in the brain. This leads to a decrease in neuronal excitability and anxiolytic and anticonvulsant effects. 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has also been shown to have sedative and hypnotic effects in animal studies.

Advantages and Limitations for Lab Experiments

1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has several advantages for use in lab experiments. It is a novel compound that has not been extensively studied, making it a potential tool for investigating the role of GABA-A receptors in the brain. It has also been shown to have high potency and selectivity for the GABA-A receptor, making it a useful tool for investigating the mechanism of action of GABA-A receptor modulators. However, 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has some limitations for use in lab experiments. It is a synthetic compound that may not accurately represent the effects of endogenous GABA-A receptor modulators in the brain. Additionally, 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has not been extensively studied for its potential side effects or toxicity.

Future Directions

There are several future directions for research on 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one. One potential direction is to investigate the potential therapeutic applications of 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one in various diseases, including anxiety, depression, and epilepsy. Another direction is to investigate the potential side effects and toxicity of 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one, as well as its pharmacokinetics and pharmacodynamics. Additionally, 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one could be used as a lead compound for the development of new drugs that target the GABA-A receptor. Further research is needed to fully understand the potential applications of 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one in scientific research.
Conclusion:
In conclusion, 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one is a novel compound that has potential applications in various scientific research fields. It acts as a positive allosteric modulator of GABA-A receptors in the brain, leading to anxiolytic, anticonvulsant, sedative, and hypnotic effects. 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has several advantages for use in lab experiments, including high potency and selectivity for the GABA-A receptor. However, further research is needed to fully understand the potential applications of 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one in scientific research.

Synthesis Methods

The synthesis of 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one involves the reaction of 4-methylpiperazine with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid chloride in the presence of triethylamine. The resulting product is then treated with 1,3-dibromo-2-propanone to yield 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one. This synthesis method has been optimized to produce high yields of 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one with minimal impurities.

properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-19-9-11-20(12-10-19)15(21)8-7-14-17-16(18-22-14)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICVGZQSZKBMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one

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